7-Phenyl-4,6-pteridinediol
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Overview
Description
7-Phenyl-4,6-pteridinediol is a heterocyclic compound with the molecular formula C12H8N4O2. It belongs to the class of pteridines, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4,6-pteridinediol typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trichloropyrimidine with phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired pteridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4,6-pteridinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl group can be substituted with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
7-Phenyl-4,6-pteridinediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-4,6-pteridinediol involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP-1), leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic structure and exhibit antiproliferative activity.
2-Amino-4,6-dihydroxypyrimidines: These compounds also have a pteridine-like structure and are studied for their biological activities.
Uniqueness
7-Phenyl-4,6-pteridinediol is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
7-phenyl-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C12H8N4O2/c17-11-9-10(13-6-14-11)15-8(12(18)16-9)7-4-2-1-3-5-7/h1-6H,(H,16,18)(H,13,14,15,17) |
InChI Key |
XDBOGXKPFLKXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=N3)NC2=O |
Origin of Product |
United States |
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